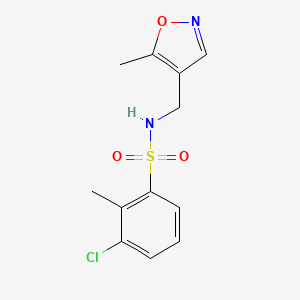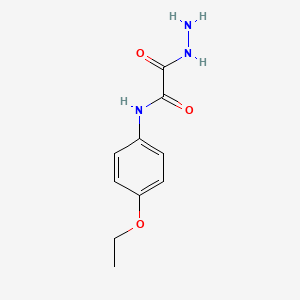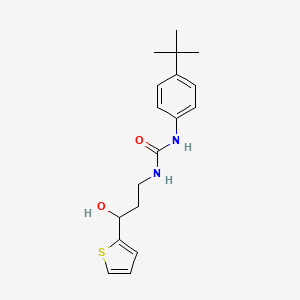
4-(4-Bromopyrazol-1-yl)-6-cyclopropylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important biological compounds like celecoxib (pain and inflammation) and antipyrine (analgesic and antipyretic) .
Synthesis Analysis
Pyrazole derivatives are synthesized from alpha,beta-unsaturated carbonyl compounds and hydrazine or its substituted derivatives . The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones .
Molecular Structure Analysis
The pyrazole ring is a five-membered ring, consisting of two nitrogen atoms and three carbon atoms . The nitrogen atoms are adjacent to each other in the ring .
Chemical Reactions Analysis
Pyrazole compounds are known to undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, nucleophilic substitution reactions at the 5-position, and metal-catalyzed cross-coupling reactions .
Physical And Chemical Properties Analysis
Pyrazoles are typically crystalline solids that are moderately soluble in water . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .
Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound serves as a starting material in the synthesis of various biologically active compounds. Its structure is pivotal in creating molecules that can interact with biological systems, potentially leading to the development of new pharmaceuticals .
Inhibitors for Enzymatic Reactions
Due to its structural features, this compound can act as an inhibitor of enzymes such as liver alcohol dehydrogenase. This application is crucial in studying enzyme kinetics and could lead to the development of drugs that target specific metabolic pathways .
Preparation of Bipyrazoles
The compound is used in the preparation of 1,4′-bipyrazoles, which are important in the field of coordination chemistry. Bipyrazoles can serve as ligands in the formation of metal complexes that have applications in catalysis and materials science .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound can be used to create a wide range of derivative chemicals. This versatility makes it valuable for research in organic chemistry, where it can be a key component in the synthesis of complex organic molecules .
Material Science Research
The unique properties of this compound make it suitable for research in material science. It can be incorporated into novel materials with potential applications in electronics, photonics, and nanotechnology .
Pharmaceutical Research
In pharmaceutical research, this compound’s derivatives may be explored for their therapeutic potential. It could lead to the discovery of new drugs with applications in treating various diseases .
Analytical Chemistry Applications
The compound can be used as a reagent or a standard in analytical chemistry for the quantification and identification of various substances. Its precise structure allows for accurate and reliable measurements .
Chemical Education
Due to its relevance in multiple fields of chemistry, this compound can be used in educational settings to demonstrate principles of organic synthesis, medicinal chemistry, and material science. It serves as an example of how a single compound can have diverse applications across different domains of chemistry .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s known that pyrazole derivatives can act as inhibitors of various enzymes . The bromine atom in the 4-position of the pyrazole ring could potentially enhance the compound’s reactivity, allowing it to form covalent bonds with its target .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in water is reported to be slight , which could potentially impact its absorption and bioavailability.
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects .
Safety and Hazards
Future Directions
Pyrazole derivatives are a focus of ongoing research due to their wide range of biological activities and their potential use in the development of new drugs . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications in medicine and other fields .
properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-6-cyclopropylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-4-14-15(5-8)10-3-9(7-1-2-7)12-6-13-10/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOXILYKVIHBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-1H-pyrazol-1-yl)-6-cyclopropylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-9-ethyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2881740.png)



![5-Naphthalen-1-ylmethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2881747.png)
![N-{4-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butan-2-yl}acetamide](/img/structure/B2881750.png)

![N-(4-ethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2881754.png)
![4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol](/img/structure/B2881755.png)




![N-(2-fluorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2881761.png)